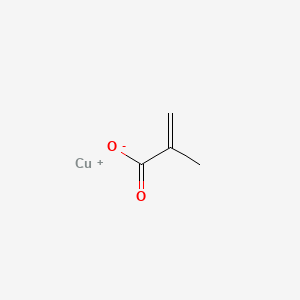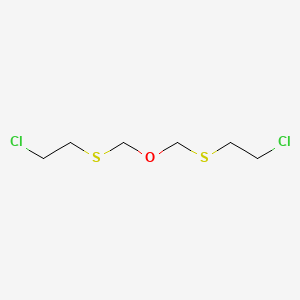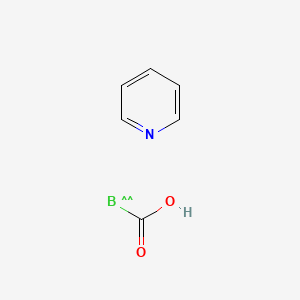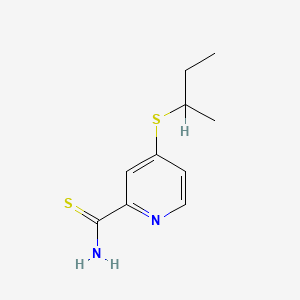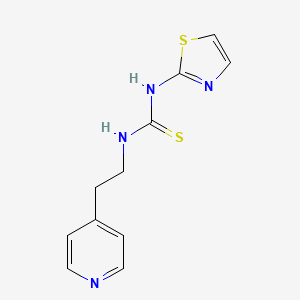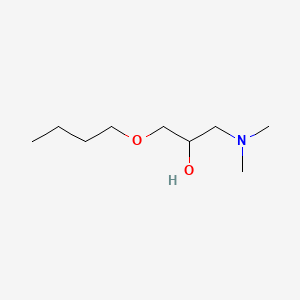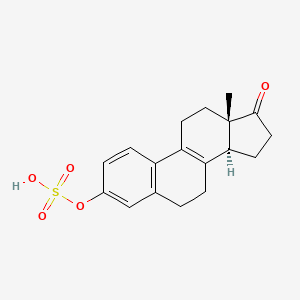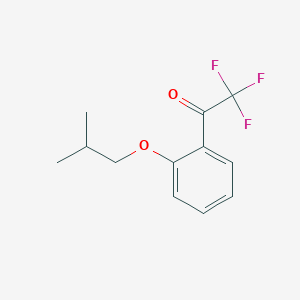
2'-iso-Butoxy-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-iso-Butoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C12H13F3O2 It is a derivative of trifluoroacetophenone, where the trifluoromethyl group is attached to the acetophenone core, and an iso-butoxy group is attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2’-iso-Butoxy-2,2,2-trifluoroacetophenone involves the reaction of trifluoroacetophenone with iso-butyl magnesium bromide (a Grignard reagent). The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of iso-butoxybenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is conducted at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of 2’-iso-Butoxy-2,2,2-trifluoroacetophenone typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2’-iso-Butoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroalcohols.
Substitution: Various substituted trifluoroacetophenones.
Aplicaciones Científicas De Investigación
2’-iso-Butoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers with high thermal stability and unique mechanical properties.
Mecanismo De Acción
The mechanism by which 2’-iso-Butoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog without the iso-butoxy group.
2’-Methoxy-2,2,2-trifluoroacetophenone: Similar structure with a methoxy group instead of an iso-butoxy group.
2’-Ethoxy-2,2,2-trifluoroacetophenone: Contains an ethoxy group instead of an iso-butoxy group.
Uniqueness
2’-iso-Butoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13F3O2 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13F3O2/c1-8(2)7-17-10-6-4-3-5-9(10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
WXSCCNXVQWOBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC=C1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



